molecular formula C15H22N2O4S B5110338 N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide

N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B5110338
M. Wt: 326.4 g/mol
InChI Key: YRNLNIPAJTWYCT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a piperidine-1-sulfonyl group and a 2-methoxyethyl side chain, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Piperidine-1-sulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine-1-sulfonyl chloride under basic conditions.

    Attachment of the 2-Methoxyethyl Side Chain: The final step is the alkylation of the sulfonylated benzamide with 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with protein active sites, while the benzamide core provides specificity.

Comparison with Similar Compounds

N-(2-methoxyethyl)-3-(piperidine-1-sulfonyl)benzamide can be compared with other sulfonyl benzamides, such as:

    N-(2-methoxyethyl)-5-(piperidine-1-sulfonyl)benzamide: Similar structure but different substitution pattern on the benzamide core.

    N-(2-ethoxyethyl)-3-(piperidine-1-sulfonyl)benzamide: Similar structure with an ethoxyethyl side chain instead of methoxyethyl.

    N-(2-methoxyethyl)-3-(morpholine-1-sulfonyl)benzamide: Similar structure with a morpholine-1-sulfonyl group instead of piperidine-1-sulfonyl.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and side chain, which can influence its reactivity and applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-11-8-16-15(18)13-6-5-7-14(12-13)22(19,20)17-9-3-2-4-10-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNLNIPAJTWYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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